

# RO7196472 (Autogene Cevumeran): A Personalized mRNA Vaccine Approach to Cancer Immunotherapy

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RO7196472 |           |
| Cat. No.:            | B15580517 | Get Quote |

An In-depth Technical Guide for Researchers and Drug Development Professionals

#### Introduction

RO7196472, more accurately known as autogene cevumeran (also referred to as BNT122 or RO7198457), represents a paradigm shift in oncology, moving away from one-size-fits-all treatments towards a highly personalized immunotherapeutic strategy. This investigational treatment, jointly developed by BioNTech and Genentech, is an individualized neoantigen-specific immunotherapy (iNeST) that leverages messenger RNA (mRNA) technology to prime the patient's immune system to recognize and eliminate cancer cells. This guide provides a comprehensive technical overview of autogene cevumeran, including its mechanism of action, manufacturing process, clinical trial data, and key experimental protocols.

## Mechanism of Action: Harnessing the Immune System Against Cancer

Autogene cevumeran is a therapeutic cancer vaccine designed to elicit a potent and targeted T-cell response against tumor-specific neoantigens. These neoantigens are unique proteins that arise from tumor-specific mutations and are therefore not present in healthy cells, making them ideal targets for immunotherapy.

The core of the mechanism involves:

#### Foundational & Exploratory





- Neoantigen Identification: The process begins with the sequencing of a patient's tumor and a matched normal tissue sample to identify tumor-specific mutations.
- In Silico Prediction: Computational algorithms are then used to predict which of these
  mutations will result in neoantigens that can be effectively presented by the patient's major
  histocompatibility complex (MHC) molecules and recognized by T cells. Up to 20 of the most
  promising neoantigen candidates are selected for inclusion in the vaccine.
- mRNA Vaccine Synthesis: A personalized mRNA vaccine is manufactured that contains the genetic code for the selected neoantigens.
- Immune Activation: Upon administration, the mRNA is taken up by antigen-presenting cells (APCs), such as dendritic cells. These APCs then translate the mRNA into the neoantigen proteins and present them on their surface via MHC molecules.
- T-Cell Priming and Attack: This presentation activates and expands neoantigen-specific
   CD4+ and CD8+ T cells. These activated T cells can then recognize and kill cancer cells that display the same neoantigens, leading to a targeted anti-tumor immune response.





Click to download full resolution via product page

Mechanism of action for autogene cevumeran.

## **Clinical Development and Efficacy Data**

Autogene cevumeran is currently being evaluated in multiple clinical trials across various cancer types, including pancreatic ductal adenocarcinoma (PDAC), colorectal cancer, and melanoma.

## Pancreatic Ductal Adenocarcinoma (PDAC)



A Phase 1 clinical trial (NCT04161755) investigated autogene cevumeran in combination with the anti-PD-L1 immune checkpoint inhibitor atezolizumab and standard-of-care chemotherapy in patients with resected PDAC.

#### Quantitative Data from Phase 1 PDAC Trial

| Parameter                                               | Responders (n=8) | Non-Responders (n=8) |
|---------------------------------------------------------|------------------|----------------------|
| Median Recurrence-Free<br>Survival (RFS)                | Not Reached      | 13.4 months          |
| Patients Remaining Disease-<br>Free at 3-Year Follow-up | 6 (75%)          | 1 (12.5%)            |
| Tumor Recurrence at 3-Year<br>Follow-up                 | 2 (25%)          | 7 (87.5%)            |

Data compiled from multiple sources.

In this trial, a significant T-cell response was observed in 50% of the 16 patients who received the vaccine. These vaccine-induced T cells were shown to persist for up to three years. Patients who mounted an immune response to the vaccine (responders) had a significantly longer recurrence-free survival compared to those who did not (non-responders).

#### **Colorectal Cancer**

A Phase 2 clinical trial (NCT04486378) is currently evaluating the efficacy of autogene cevumeran compared to watchful waiting in patients with resected Stage II (high risk) and Stage III colorectal cancer who are positive for circulating tumor DNA (ctDNA). The primary endpoint of this study is disease-free survival. The trial is expected to enroll approximately 200 patients.

### Malignant Melanoma

A Phase 2 study (IMcode001; NCT03815058) assessed autogene cevumeran in combination with the anti-PD-1 antibody pembrolizumab versus pembrolizumab alone in patients with advanced melanoma. The combination therapy did not demonstrate a significant improvement in the primary endpoint of progression-free survival. However, a numerical trend towards



improved overall survival was observed in the combination arm. Importantly, the majority of patients who received the vaccine developed neoantigen-specific immune responses, and broader responses were associated with a trend toward improved survival.

## **Experimental Protocols Neoantigen Identification and Vaccine Manufacturing Workflow**

The production of a personalized autogene cevumeran vaccine is a multi-step process that begins with the patient's own tumor.





Click to download full resolution via product page

Workflow for vaccine creation and delivery.



#### Detailed Methodologies:

- Sample Acquisition: A sample of the patient's tumor and a matched normal tissue sample (typically blood) are collected.
- Genomic and Transcriptomic Sequencing: Whole-exome and RNA sequencing are performed on both the tumor and normal samples to identify genetic alterations specific to the cancer cells.
- Mutation Calling: Bioinformatics pipelines are used to compare the sequencing data from the tumor and normal samples to identify somatic (non-inherited) mutations.
- Neoantigen Prediction: A proprietary computational algorithm, part of BioNTech's iNeST
  platform, is used to predict which of the identified mutations will result in neoantigens. This
  prediction considers factors such as the predicted binding affinity of the resulting peptide to
  the patient's MHC class I and class II molecules.
- Neoantigen Selection: Up to 20 of the most immunogenic neoantigen candidates are selected for inclusion in the personalized vaccine.
- DNA Template Synthesis: A DNA template encoding the selected neoantigens is synthesized.
- In Vitro Transcription (IVT): The DNA template is used in an in vitro transcription reaction to produce the corresponding mRNA molecules.
- mRNA Purification and Formulation: The synthesized mRNA is purified and then
  encapsulated within lipid nanoparticles (LNPs). This formulation protects the mRNA from
  degradation and facilitates its delivery into the patient's cells.
- Quality Control and Release: The final vaccine product undergoes rigorous quality control testing before being released for administration to the patient.

#### **Measurement of Immune Response: ELISpot Assay**

The enzyme-linked immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. In the context of autogene



cevumeran clinical trials, it is a key method for assessing the induction of neoantigen-specific T-cell responses.

#### **ELISpot Protocol Outline:**

- Plate Coating: An ELISpot plate is coated with a capture antibody specific for the cytokine of interest (e.g., interferon-gamma, IFN-γ), which is a key indicator of T-cell activation.
- Cell Plating: Peripheral blood mononuclear cells (PBMCs) isolated from the patient's blood are added to the wells of the coated plate.
- Antigen Stimulation: The cells are stimulated with pools of peptides corresponding to the neoantigens included in the vaccine. A negative control (no peptide) and a positive control (a general T-cell stimulant) are also included.
- Incubation: The plate is incubated to allow activated T cells to secrete the cytokine. The
  secreted cytokine is captured by the antibody on the plate surface in the immediate vicinity of
  the secreting cell.
- Detection: After incubation, the cells are washed away. A biotinylated detection antibody specific for a different epitope of the cytokine is added, followed by a streptavidin-enzyme conjugate.
- Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming a spot at the location of each cytokine-secreting cell.
- Analysis: The spots are counted using an automated ELISpot reader. The number of spots corresponds to the number of antigen-specific T cells in the sample.

#### Conclusion

Autogene cevumeran (**RO7196472**/BNT122) represents a highly promising and innovative approach to cancer therapy. By leveraging a patient's unique tumor mutation profile to create a personalized mRNA vaccine, it has the potential to induce a potent and durable anti-tumor immune response. Early clinical data, particularly in pancreatic cancer, are encouraging and have paved the way for larger, randomized trials. The continued development and refinement







of this and similar personalized immunotherapies hold the potential to significantly improve outcomes for patients with a variety of cancers.

 To cite this document: BenchChem. [RO7196472 (Autogene Cevumeran): A Personalized mRNA Vaccine Approach to Cancer Immunotherapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580517#ro7196472-as-a-potential-oncogene-inhibitor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com